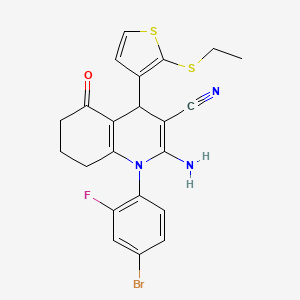![molecular formula C21H21ClN2O3 B11635210 Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635210.png)
Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6,8-dimethylchinolin-3-carboxylat ist eine komplexe organische Verbindung mit einem Chinolin-Grundgerüst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6,8-dimethylchinolin-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Chinolinkernes: Dies kann durch eine Friedländer-Synthese erreicht werden, bei der Anilin-Derivate in Gegenwart saurer oder basischer Katalysatoren mit Ketonen reagieren.
Substitutionsreaktionen: Die Einführung der Chlor- und Methoxygruppen am Phenylring kann durch elektrophile aromatische Substitutionsreaktionen erfolgen.
Veresterung: Die Carboxylatgruppe wird durch Veresterungsreaktionen eingeführt, häufig unter Verwendung von Ethylalkohol und sauren Katalysatoren.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und die Verwendung robuster Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6,8-dimethylchinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoff in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Chlorgruppe mit Nucleophilen wie Aminen oder Thiolen stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriummethoxid in Methanol für nucleophile Substitution.
Hauptprodukte
Oxidation: Bildung von Chinolin-N-oxiden.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Chinolinderivaten.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6,8-dimethylchinolin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird aufgrund seiner Fähigkeit, bestimmte Enzyme und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, auf sein Potenzial als Antikrebsmittel untersucht.
Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Materialwissenschaft: Es wird auf sein Potenzial für den Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Materialien untersucht.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6,8-dimethylchinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Wirkmechanismus
The mechanism of action of Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-4-chlor-2-methylthio-5-pyrimidincarboxylat
- Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N ethyl phenyl-C)(1,2,3,4)
Eindeutigkeit
Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6,8-dimethylchinolin-3-carboxylat ist durch sein spezifisches Substitutionsschema am Chinolinring einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung in der medizinischen Chemie und Materialwissenschaft.
Eigenschaften
Molekularformel |
C21H21ClN2O3 |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
ethyl 4-(5-chloro-2-methoxyanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-5-27-21(25)16-11-23-19-13(3)8-12(2)9-15(19)20(16)24-17-10-14(22)6-7-18(17)26-4/h6-11H,5H2,1-4H3,(H,23,24) |
InChI-Schlüssel |
XPTXPFLAXSFDBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B11635131.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635139.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11635144.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635146.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635152.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635159.png)
![2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635162.png)
![ethyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635163.png)
![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635174.png)
![(2E)-2-cyano-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11635175.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635181.png)


![3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11635196.png)
